Home > Products > Screening Compounds P37953 > 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one -

2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Catalog Number: EVT-6028977
CAS Number:
Molecular Formula: C18H31N3O
Molecular Weight: 305.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 1-(5-bromofuran-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate

  • Compound Description: This compound serves as a key intermediate in the synthesis of 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride. []
  • Relevance: This compound shares the 1,3,8-triazaspiro[4.5]dec-1-en-4-one core with the target compound, 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. The difference lies in the substituents at the 2nd and 8th positions. While the target compound has a butyl group at the 2nd position and a cycloheptyl group at the 8th position, this compound has a (5-bromofuran-2-yl) group at the 2nd position and a tert-butyl carboxylate group at the 8th position. []
  • Compound Description: This compound represents a novel spirocyclic derivative synthesized via a novel route involving Suzuki coupling. []

1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea (CH5447240)

  • Compound Description: This compound, identified as CH5447240, is a novel small-molecule human Parathyroid Hormone Receptor 1 (hPTHR1) agonist. It exhibits promising characteristics for treating hypoparathyroidism, including potent in vitro hPTHR1 agonist activity, excellent physicochemical properties, good metabolic stability, oral bioavailability, and a significant ability to elevate serum calcium levels in hypocalcemic rats. []
  • Relevance: CH5447240 shares the 1,3,8-triazaspiro[4.5]dec-1-en-4-one core structure with 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. The primary difference lies in the substituents attached to this core. CH5447240 has a (1R,4R)-4-methylcyclohexyl) group at the 8th position and a complex sulfonyl-ethyl-phenyl-urea moiety at the 2nd position. []

1-(3,5-dimethyl-4-(2-((4-oxo-2-(4-(trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione (PCO371)

  • Compound Description: Identified as PCO371, this compound is a potent, selective, and orally active human Parathyroid Hormone Receptor 1 (hPTHR1) agonist. It represents a lead optimization effort to enhance PTHR1 agonistic activity and reduce the formation of a reactive metabolite observed in its lead compound, CH5447240. PCO371 is currently under evaluation in phase 1 clinical studies for treating hypoparathyroidism. []
  • Relevance: Similar to 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, PCO371 is structured around the 1,3,8-triazaspiro[4.5]dec-1-en-4-one core. The key distinction lies in the substituents. PCO371 possesses a 4-(trifluoromethoxy)phenyl group at the 2nd position and a complex sulfonyl-ethyl-phenyl-dimethylimidazolidinedione moiety at the 8th position. []

8-(3-((1-aminopropan-2-yl)oxy)benzyl)-4-(cyclohexylamino)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one

  • Compound Description: This compound is a ligand that forms a complex with BACE1. []
  • Relevance: This compound and 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one share the 1,3,8-triazaspiro[4.5]dec-1-en-core structure. This compound has a (3-fluorophenyl) substituent at the 1st position, a cyclohexylamino group at the 4th position, and a (3-((1-aminopropan-2-yl)oxy)benzyl) group at the 8th position, distinguishing it from the target compound. []

8-benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one

  • Compound Description: This compound is a ligand known to form a complex with BACE1. []
  • Relevance: Both this compound and 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one share the 1,3,8-triazaspiro[4.5]dec-en- core structure. This compound is characterized by a (3-fluorophenyl) group at the 1st position, a cyclohexylamino group at the 4th position, a benzyl group at the 8th position, and a methyl group at the 7th position. These features differentiate it from the target compound. []

4-(cyclohexylamino)-1-(3-fluorophenyl)-8-(3-isopropoxybenzyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one

  • Compound Description: This compound acts as a ligand in the formation of a complex with BACE1. []
  • Relevance: This compound shares the 1,3,8-triazaspiro[4.5]dec-en- core structure with 2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. The differences are in the substituents: a (3-fluorophenyl) group at the 1st position, a cyclohexylamino group at the 4th position, and a (3-isopropoxybenzyl) group at the 8th position. These substituents distinguish it from the target compound. []

Properties

Product Name

2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

IUPAC Name

2-butyl-8-cycloheptyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Molecular Formula

C18H31N3O

Molecular Weight

305.5 g/mol

InChI

InChI=1S/C18H31N3O/c1-2-3-10-16-19-17(22)18(20-16)11-13-21(14-12-18)15-8-6-4-5-7-9-15/h15H,2-14H2,1H3,(H,19,20,22)

InChI Key

GPKSVPSVYBTWFG-UHFFFAOYSA-N

SMILES

CCCCC1=NC2(CCN(CC2)C3CCCCCC3)C(=O)N1

Canonical SMILES

CCCCC1=NC2(CCN(CC2)C3CCCCCC3)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.